

The Versatile Reactivity of 4-Iodopyrazole Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: *1-ethyl-4-iodo-5-methyl-1H-pyrazole*

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For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the various substituted pyrazoles, 4-iodopyrazole derivatives have emerged as exceptionally versatile building blocks. The carbon-iodine bond at the C4 position serves as a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of 4-iodopyrazole derivatives, focusing on key transformations, experimental protocols, and their application in drug discovery.

Core Reactivity: A Hub for Molecular Diversification

The C4-iodine bond in the pyrazole ring is readily susceptible to participation in numerous transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making 4-iodopyrazoles ideal starting materials for generating libraries of analogues for structure-activity relationship (SAR) studies. The most prominent reactions include Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann-type couplings.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data for the most common cross-coupling reactions of 4-iodopyrazole derivatives, providing a comparative look at their efficiency under various conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives

Entry	4-Iodopyrazole Derivative	Coupling Partner	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	1-Benzyl-4-iodopyrazole	Phenylboronic acid	Pd(OAc) ₂ (2)	None	K ₂ CO ₃	DMA	100	12	74	[1]
2	4-Iodo-1H-pyrazole	3-Tolylboronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃	Toluene/EtOH/H ₂ O	80	12	85	[2]
3	1-Trityl-4-iodopyrazole	(E)-Styrylboronic acid	Pd(dppf)Cl ₂ (3)	-	K ₃ PO ₄	Dioxane	100	16	92	[3]
4	4-Iodo-3-methyl-1H-pyrazole	2-Naphthylboronic acid	XPhos Pd G2 (2)	-	K ₃ PO ₄	Dioxane/H ₂ O	100	18	88	[2]

Table 2: Sonogashira Coupling of 4-Iodopyrazole Derivatives

Entry	4-Iodo pyrazole Derivative	Alkyne	Pd Catalyst (mol %)	Cu Co-catalyst (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	1,3-Disubstituted-5-chloro-4-iodopyrazole	Phenylacetylene	PdCl ₂ (PPh ₃) ₂ (5)	CuI (10)	Et ₃ N	DMF	RT	4	>90	[4][5]
2	1-(1-Ethoxyethyl)-3-iodo-4-(phenylethynyl)-1H-pyrazole	Phenylacetylene	Pd(PPh ₃) ₄ (5)	CuI (10)	Et ₃ N	THF	RT	2	85	[6][7]
3	4-Iodo-1H-pyrazole	1-Heptyne	Pd(PPh ₃) ₄ (2)	CuI (4)	Piperidine	DMF	60	6	78	[8]
4	1-Trityl-4-	Trimethylsil	Pd(PPh ₃) ₂	CuI (10)	Et ₃ N	Toluene	80	5	95	[9]

iodop	ylacet	Cl ₂
yrazol	ylene	(5)
e		

Table 3: Heck Reaction of 4-Iodopyrazole Derivatives

Entry	4-Iodopyrazole Derivative	Alkene	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	1-Trityl-4-iodopyrazole	Methyl acrylate	Pd(OAc) ₂ (10)	P(OEt) ₃ (4)	Et ₃ N	DMF	100	24	95	[9]
2	1-Trityl-4-iodopyrazole	Styrene	Pd(OAc) ₂ (10)	PPh ₃ (20)	Et ₃ N	Acetonitrile	80	18	88	[9]
3	1-Boc-4-iodopyrazole	n-Butyl acrylate	Pd ₂ (dba) ₃ (2.5)	P(o-tolyl) ₃ (10)	K ₂ CO ₃	DMF	120	12	75	General Protocol
4	1-Methyl-4-iodopyrazole	Acrylonitrile	PdCl ₂ (PPh ₃) ₂ (5)	-	NaOAc	DMA	110	20	68	General Protocol

Table 4: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives

Entry	4-Iodopyrazole Derivative	Amine	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	4-Iodo-1H-1-tritylpyrazole	Piperidine	Pd(dba) ₂ (10)	tBuDovePhos (20)	t-BuOK	Xylene	160 (MW)	0.17	52	[4] [10]
2	4-Iodo-1H-1-tritylpyrazole	Allylamine	CuI (20)	2-isobutyrylcy clohexanone (40)	t-BuOK	DMF	100	24	72	[10]
3	4-Iodo-1-tritylpyrazole	Morpholine	Pd(dba) ₂ (10)	tBuDovePhos (20)	t-BuOK	Xylene	160 (MW)	0.17	67	[9]
4	4-Iodopyrazole	Aniline	Pd ₂ (dba) ₃ (2)	Xantphos (4)	Cs ₂ CO ₃	Toluene	110	24	85	[11]

Table 5: Ullmann-Type Coupling of 4-Iodopyrazole Derivatives

Entry	4-Iodopyrazole Derivative	Nucleophile	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	4-Iodo-1H-pyrazole	Phenylboronic acid	Cu ₂ O (10)	None	None	Methanol	RT	24	Moderate	[12]
2	4-Iodopyrazole	Imidazole	CuI (5)	L-proline (20)	K ₂ CO ₃	DMSO	90	24	88	[5]
3	4-Iodo-1H-pyrazole	Phenol	CuI (10)	1,10-Phenanthroline (20)	K ₃ PO ₄	Toluene	110	48	75	[9]
4	4-Iodo-3,5-dimethyl-1H-pyrazole	Pyrrole	CuI (10)	N,N'-dimethylethylenediamine (20)	K ₂ CO ₃	Dioxane	110	24	82	[10]

Experimental Protocols

This section provides detailed methodologies for the key cross-coupling reactions of 4-iodopyrazole derivatives.

Suzuki-Miyaura Coupling

General Procedure:[13] To a reaction vessel charged with the 4-iodopyrazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 0.001 mmol, 0.1 mol%), is added a solution of a base (e.g., KOH, 2.0 mmol) in a suitable solvent system (e.g., 1:1 ethanol/water, 2 mL). The vessel is sealed and subjected to microwave irradiation at 120 °C for a specified time (typically 2-10 minutes). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sonogashira Coupling

General Procedure:[5][12] A mixture of the 4-iodopyrazole derivative (0.5 mmol), the terminal alkyne (0.6 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) is prepared in a suitable solvent (e.g., a 9:1 mixture of THF and DMA, 10 mL). A base (e.g., triethylamine) is added, and the reaction mixture is stirred at room temperature under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., hexane). The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography.

Heck Reaction

General Procedure: In a microwave vial, the 4-iodopyrazole derivative (1 equiv.), an alkene (1 equiv.), a phase-transfer catalyst (e.g., Et₄NCl, 3 equiv.), a base (e.g., AcONa, 2.5 equiv.), and a palladium catalyst (e.g., Pd EnCat®40, 0.8 mol%) are combined in a solvent such as ethanol (2 mL). The reaction mixture is heated under microwave irradiation to 140°C for 30 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Buchwald-Hartwig Amination

General Procedure for Pd-catalyzed amination:[4][10] In a microwave vial, the 4-iodopyrazole derivative (e.g., 4-iodo-1H-1-tritylpyrazole, 50.0 mg, 0.12 mmol), a palladium precursor (e.g., Pd(dba)₂, 10 mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 20 mol%), and a base

(e.g., t-BuOK, 2.0 equiv.) are combined in an appropriate solvent (e.g., xylene, 2 mL). The amine (2.0 equiv.) is then added, and the vial is sealed. The reaction mixture is heated under microwave irradiation at a specified temperature (e.g., 160 °C) for a short duration (e.g., 10 minutes). After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

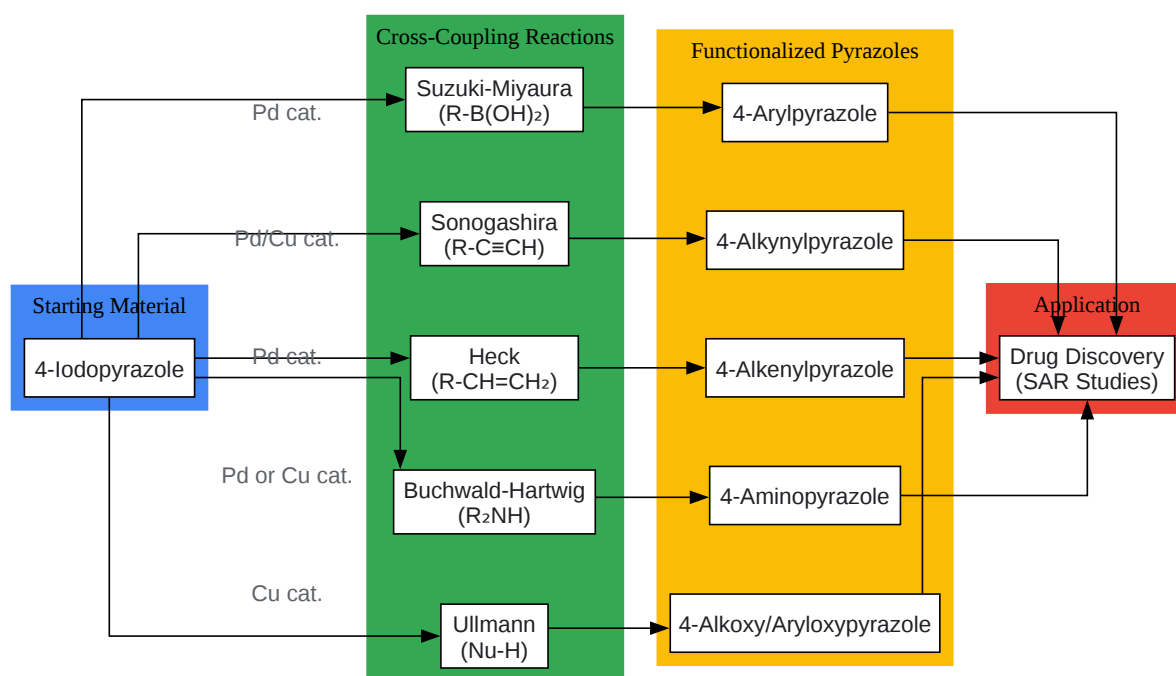
General Procedure for CuI-catalyzed amination:[10] To a solution of the 4-iodopyrazole derivative (e.g., 4-iodo-1H-1-tritylpyrazole, 1.0 equiv) in a suitable solvent (e.g., DMF), is added the amine (1.2 equiv), a copper(I) iodide catalyst (20 mol%), a ligand (e.g., 2-isobutyrylcyclohexanone, 40 mol%), and a base (e.g., t-BuOK, 2.0 equiv). The mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified as described above.

Ullmann-Type Coupling

General Procedure for N-Arylation:[12] A mixture of the 4-iodopyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and a copper catalyst (e.g., Cu₂O, 10 mol%) is stirred in a solvent such as methanol at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the N-arylated product.

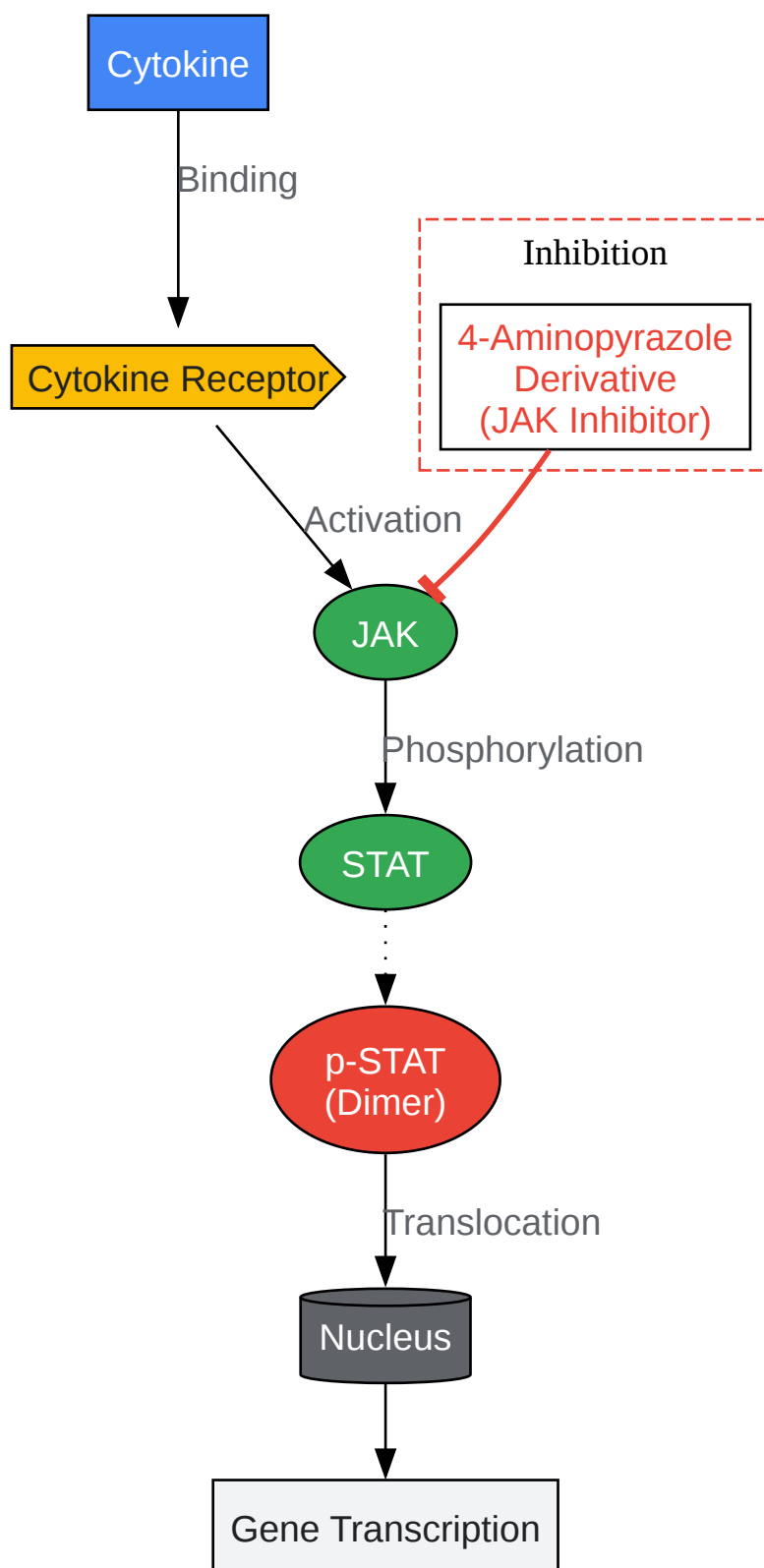
Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity and application of 4-iodopyrazole derivatives.



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Caption: Experimental workflow for the functionalization of 4-iodopyrazole.



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Caption: Inhibition of the JAK/STAT signaling pathway by 4-aminopyrazole derivatives.

Conclusion

4-Iodopyrazole derivatives are undeniably powerful and versatile intermediates in modern organic and medicinal chemistry. Their propensity to undergo a wide range of cross-coupling reactions allows for the efficient and modular synthesis of highly functionalized pyrazole-containing molecules. This technical guide has provided a comprehensive overview of the key reactions, including detailed experimental protocols and comparative data, to aid researchers in harnessing the full synthetic potential of these valuable building blocks. The ability to systematically modify the C4 position of the pyrazole core will continue to be a critical strategy in the design and development of novel therapeutics and other functional materials.

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